N-(Tetrahydro-3-furanylmethyl)cyclohexanamine
Description
N-(Tetrahydro-3-furanylmethyl)cyclohexanamine is a chemical compound with the molecular formula C11H21NO It is characterized by the presence of a cyclohexane ring and a tetrahydrofuran moiety connected via a methylene bridge to an amine group
Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORNBWINITXWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tetrahydro-3-furanylmethyl)cyclohexanamine typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of furfural to produce tetrahydrofurfuryl alcohol, which is then reacted with cyclohexylamine under specific conditions to yield the desired compound . The reaction conditions often include the use of a hydrogenation catalyst such as palladium or platinum, and the process is carried out under elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(Tetrahydro-3-furanylmethyl)cyclohexanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include tetrahydrofurfuryl derivatives, cyclohexanone, and various substituted amines. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-(Tetrahydro-3-furanylmethyl)cyclohexanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(Tetrahydro-3-furanylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Tetrahydro-3-furanylmethyl)cyclohexanamine include:
- N-(2-Furylmethyl)cyclohexanamine
- N-(2-Thienylmethyl)cyclohexanamine
- N,N-Dimethyl-1-(5-methyl-2-furyl)cyclohexanamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the tetrahydrofuran moiety and the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(Tetrahydro-3-furanylmethyl)cyclohexanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring substituted with a tetrahydro-3-furanylmethyl group. The presence of both aliphatic and heterocyclic components suggests potential interactions with biological targets, particularly in the central nervous system and metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and neurological disorders.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives of cyclohexanamines have shown antimicrobial properties, indicating that this compound might share similar characteristics.
Neuropharmacological Effects
Research has indicated that compounds similar to this compound can influence neuropharmacological pathways. For example, a study demonstrated that certain cyclohexanamine derivatives could enhance serotonin levels in animal models, suggesting potential applications in treating depression and anxiety disorders.
Anti-inflammatory Activity
In vitro studies have highlighted the anti-inflammatory properties of cyclohexanamine derivatives. These compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines, indicating a possible therapeutic role in chronic inflammatory conditions.
Antimicrobial Properties
Research on related compounds has revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
